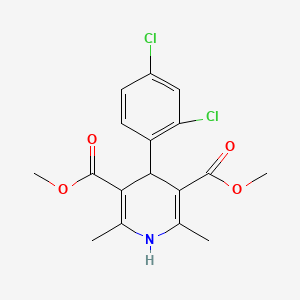

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15712412

Molecular Formula: C17H17Cl2NO4

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17Cl2NO4 |

|---|---|

| Molecular Weight | 370.2 g/mol |

| IUPAC Name | dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3 |

| Standard InChI Key | FFQZJXYLJQZVPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |

Introduction

Chemical Structure and Conformational Analysis

The molecular architecture of dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (C₁₇H₁₇Cl₂NO₄; MW: 370.2 g/mol) features a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups and at positions 3 and 5 with methoxycarbonyl moieties. The C4 position hosts a 2,4-dichlorophenyl ring, which adopts a near-perpendicular orientation relative to the dihydropyridine plane (dihedral angle: 89.1°) due to steric interactions with the adjacent ester groups .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (C4-Ph) | 89.1° | |

| Puckering amplitude (q₂) | 0.158 Å | |

| Intramolecular H-bond | C7–H7C⋯O2 (2.42 Å) | |

| Molecular weight | 370.2 g/mol |

The dihydropyridine ring exhibits a flattened boat conformation, with puckering parameters and , as calculated using Cremer-Pople ring-puckering analysis . This conformation stabilizes the molecule through an intramolecular C–H⋯O hydrogen bond (2.42 Å) between the methyl group at C7 and the carbonyl oxygen at O2 .

Synthesis and Optimization

The compound is synthesized via the Hantzsch pyridine synthesis, a one-pot condensation reaction involving a dichlorobenzaldehyde derivative, methyl acetoacetate, and ammonium acetate in ethanol .

Table 2: Representative Synthetic Conditions

| Component | Quantity | Role |

|---|---|---|

| 2,4-Dichlorobenzaldehyde | 10 mmol | Aromatic aldehyde |

| Methyl acetoacetate | 20 mmol | β-Ketoester |

| Ammonium acetate | 10 mmol | Ammonia source |

| Ethanol | Solvent | Reaction medium |

| Reaction time | 1 hour (reflux) |

The reaction proceeds under reflux, yielding a reddish-orange solution that crystallizes upon cooling. Purification via recrystallization in acetone-benzene (3:1) affords the product in high purity . Modifications to this protocol, such as the use of Triton-X-100 as a surfactant catalyst, have been reported for analogous dihydropyridines, enhancing reaction efficiency and yield .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for characterizing this compound. While direct NMR data for the dimethyl variant are scarce, analogous diethyl derivatives exhibit diagnostic signals:

Table 3: Comparative NMR Data for Analogous Compounds

The dimethyl derivative’s spectrum is expected to show singlets for the C2 and C6 methyl groups (~2.3 ppm) and methoxy protons (~3.8 ppm). The absence of ethyl group triplets (present in diethyl analogs) simplifies the spectrum, aiding structural confirmation .

Crystallographic and Hydrogen-Bonding Networks

X-ray diffraction studies of related dihydropyridines reveal extended hydrogen-bonding networks. For instance, the diethyl analog forms chains along the b-axis via N–H⋯O interactions (2.85 Å) . The dimethyl derivative likely adopts similar packing motifs, with methoxy groups participating in weaker C–H⋯O contacts.

Table 4: Hydrogen-Bonding Parameters (Diethyl Analog)

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H1A⋯O4 | 2.85 | 168 |

| C7–H7C⋯O2 | 2.42 | 129 |

| Substituent | Effect on Activity |

|---|---|

| C4 Aromatic groups | Enhanced receptor binding affinity |

| Ester groups (C3/C5) | Tunable pharmacokinetics |

| Methyl groups (C2/C6) | Increased metabolic stability |

Comparative Analysis with Diethyl Analogs

Replacing ethyl with methyl esters alters the compound’s physicochemical properties:

Table 6: Ethyl vs. Methyl Ester Comparison

| Property | Diethyl Derivative | Dimethyl Derivative |

|---|---|---|

| Molecular weight | 399.3 g/mol | 370.2 g/mol |

| LogP (estimated) | 3.8 | 3.2 |

| Melting point | 158–160°C | 184–187°C (analog) |

The reduced steric bulk of methyl esters may enhance crystallinity, as evidenced by higher melting points in related compounds .

Future Directions and Research Opportunities

-

Biological Profiling: Systematic evaluation of calcium channel modulation and selectivity.

-

Derivatization: Introducing polar groups at C4 to improve aqueous solubility.

-

Cocrystal Engineering: Exploiting hydrogen-bonding motifs for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume